molecular formula C9H4Cl2O3 B1464072 6,8-Dichloro-4-hydroxycoumarin CAS No. 36051-82-8

6,8-Dichloro-4-hydroxycoumarin

Cat. No. B1464072
CAS RN: 36051-82-8
M. Wt: 231.03 g/mol
InChI Key: PCBFNVWYTUVIOL-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-hydroxycoumarin, also known as Dicoumarol, is a chemical compound with anticoagulant properties . It is a derivative of coumarin and has been used as a rat poison in the past . Dicoumarol works by inhibiting the synthesis of vitamin K in the liver, which is essential for blood clotting .


Synthesis Analysis

Several methods for the synthesis of 4-hydroxycoumarin have been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . An efficient approach for the direct synthesis of alkylated 4-hydroxycoumarin derivatives via a Cu-catalyzed cascade dehydrogenation/conjugate addition sequence starting from simple saturated ketones and 4-hydroxycoumarins has been developed .


Molecular Structure Analysis

The molecular formula of 6,8-Dichloro-4-hydroxycoumarin is C9H4Cl2O3 . The molecular weight is 231.03 . The SMILES string is OC1=CC (=O)Oc2c (Cl)cc (Cl)cc12 .


Chemical Reactions Analysis

Environmental discharge of these coumarin derivatives, commonly known as 4-hydroxycoumarins, is a major concern . Advanced oxidative processes (AOP) are radical reactions of toxic contaminants with environmental free radicals, ideally leading to less toxic products .


Physical And Chemical Properties Analysis

6,8-Dichloro-4-hydroxycoumarin is a solid . The empirical formula is C9H4Cl2O3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6,8-Dichloro-4-hydroxycoumarin: is a versatile heterocyclic scaffold used in the synthesis of various organic compounds. Its structure allows for multicomponent reactions, which are pivotal in creating diverse heterocyclic compounds that have significant biological and pharmaceutical activities . The compound’s reactivity is attributed to the nucleophilicity of the carbon atom at position 3, making it a principal starting material in organic synthesis .

Anticoagulant Applications

Due to its structural similarity with 4-hydroxycoumarin, 6,8-Dichloro-4-hydroxycoumarin may have potential as an anticoagulant. 4-Hydroxycoumarins are known for their role in anticoagulant therapy, and the dichloro derivative could offer enhanced properties or novel mechanisms of action in blood clot prevention .

Antibacterial and Antifungal Agents

The compound has shown promise in preliminary bioassays, indicating a broad spectrum of antibacterial effects against pathogens like Staphylococcus epidermidis , Staphylococcus aureus , and Bacillus cereus . This suggests its potential use as a lead compound in the development of new antibacterial and antifungal drugs .

Antitumor Activity

6,8-Dichloro-4-hydroxycoumarin: derivatives have been explored for their antitumor properties. The compound’s ability to interact with various biological targets makes it a candidate for cancer research, where it could be used to develop new chemotherapeutic agents .

Antiviral Research

The structural features of 6,8-Dichloro-4-hydroxycoumarin make it suitable for investigation as an antiviral agent. Its potential activity against viruses could lead to the development of new treatments for viral infections .

Enzyme Inhibition

This compound is also studied for its role as an enzyme inhibitor, particularly in the context of HIV protease and tyrosine kinase inhibitors. Its unique structure could provide insights into the design of more effective enzyme inhibitors for therapeutic use .

Mechanism of Action

The primary mechanism of the 4-hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists (in the pharmaceutical sense) of vitamin K, but rather act to deplete reduced vitamin K in tissues .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

6,8-dichloro-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFNVWYTUVIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715867
Record name 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-4-hydroxycoumarin

CAS RN

36051-82-8
Record name 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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